molecular formula C11H15ClO B7995714 2-(3-Chloro-4-methylphenyl)-2-butanol

2-(3-Chloro-4-methylphenyl)-2-butanol

Cat. No.: B7995714
M. Wt: 198.69 g/mol
InChI Key: UTUFKRWGKGCDCA-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-methylphenyl)-2-butanol is an organic compound characterized by the presence of a chlorinated aromatic ring and a butanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-methylphenyl)-2-butanol typically involves the reaction of 3-chloro-4-methylbenzaldehyde with a suitable Grignard reagent, such as ethylmagnesium bromide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The resulting intermediate is then subjected to a reduction process to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-methylphenyl)-2-butanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Chloro-4-methylphenyl)-2-butanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-methylphenyl)-2-butanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the chlorinated aromatic ring and butanol moiety contributes to its unique binding properties and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chloro-4-methylphenyl)-2-butanol is unique due to its specific structural features, such as the combination of a chlorinated aromatic ring and a butanol moiety.

Properties

IUPAC Name

2-(3-chloro-4-methylphenyl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO/c1-4-11(3,13)9-6-5-8(2)10(12)7-9/h5-7,13H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUFKRWGKGCDCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=CC(=C(C=C1)C)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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